molecular formula C10H13Br B13218822 1-(1-Bromopropan-2-yl)-4-methylbenzene

1-(1-Bromopropan-2-yl)-4-methylbenzene

Cat. No.: B13218822
M. Wt: 213.11 g/mol
InChI Key: VUQJWCGKJLXBSJ-UHFFFAOYSA-N
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Description

1-(1-Bromopropan-2-yl)-4-methylbenzene is an aromatic compound featuring a benzene ring substituted with a methyl group at the para position and a brominated propan-2-yl group. The bromine atom on the secondary carbon of the propyl chain renders this compound reactive in nucleophilic substitution (SN1/SN2) and elimination reactions. Its molecular formula is C₁₀H₁₃Br (derived from nomenclature), with a molecular weight of 213.12 g/mol (estimated). This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

IUPAC Name

1-(1-bromopropan-2-yl)-4-methylbenzene

InChI

InChI=1S/C10H13Br/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9H,7H2,1-2H3

InChI Key

VUQJWCGKJLXBSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)CBr

Origin of Product

United States

Preparation Methods

Direct Bromination of 1-Propan-2-yl-4-methylbenzene

A common approach to prepare this compound involves the bromination of the corresponding alkylbenzene, 1-propan-2-yl-4-methylbenzene (isopropyl toluene derivative), under controlled conditions. The bromination typically targets the benzylic position due to the relative stability of benzylic radicals or carbocations formed during the reaction.

  • Reagents : Bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents.
  • Solvent : Carbon tetrachloride (CCl4) or other inert solvents.
  • Conditions : Radical initiation by heat or light (e.g., reflux or UV irradiation).

This method selectively introduces a bromine atom at the benzylic carbon, yielding this compound.

Synthesis via Substitution Reaction Using Sodium Benzenesulfinate

An alternative and documented method involves the reaction of this compound with sodium benzenesulfinate in dry N,N-dimethylformamide (DMF) to produce derivatives, confirming the availability of the brominated compound as a starting material.

Experimental Procedure (as per IUCr Journals) :

  • A mixture of this compound (1.0 g, 4.7 mmol) and sodium benzenesulfinate (0.83 g, 5.6 mmol) is stirred in dry DMF (20 mL) at 80°C overnight.
  • After completion, the reaction mixture is diluted with water (50 mL) and extracted with ethyl acetate.
  • The organic layer is washed with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography using a petroleum ether and ethyl acetate gradient.
  • The purified compound is obtained in good yield (~1.3 g) and can be crystallized by slow evaporation from ethyl acetate at room temperature over one week.

This procedure validates the synthesis and handling of this compound as a key intermediate for further transformations.

Analytical Data from Preparation Studies

Crystallographic and Structural Data

The compound’s structure has been confirmed by single-crystal X-ray diffraction studies, providing detailed geometric parameters and confirming the molecular integrity of this compound.

Parameter Value
Molecular formula C10H11Br
Molecular weight 204.10 g/mol
Crystal system Monoclinic (for related derivatives)
Key bond lengths (Å) C–Br ~1.9 Å (typical for alkyl bromides)
Melting point (if applicable) Not specified in sources

Reaction Yield and Purity

  • Yield: Approximately 1.3 g from 1.0 g starting material, indicating a high conversion rate.
  • Purity: Confirmed by chromatographic separation and crystallization.

Summary Table of Preparation Methods

Method Reagents/Conditions Yield (%) Notes
Radical bromination Bromine or NBS, CCl4, heat/light Variable Selective benzylic bromination
Substitution with sodium benzenesulfinate This compound, sodium benzenesulfinate, DMF, 80°C overnight ~90% (based on isolated product) Used for further derivatization; confirms bromide availability

Research Findings and Considerations

  • The bromination of alkylbenzenes to produce benzylic bromides like this compound is a well-established reaction in organic synthesis, enabling further functionalization.
  • The use of sodium benzenesulfinate in DMF demonstrates the compound’s reactivity and suitability as an electrophilic partner in nucleophilic substitution reactions.
  • The crystallographic studies provide authoritative confirmation of the compound’s structure and purity, supporting its synthetic utility.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromopropan-2-yl)-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol.

Major Products Formed:

    Substitution: Formation of alcohols, amines, or thiols.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydrocarbons.

Mechanism of Action

The mechanism of action of 1-(1-Bromopropan-2-yl)-4-methylbenzene involves its reactivity as a brominated aromatic compound. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of various functional groups. These reactions are crucial in the synthesis of complex molecules and materials.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-(1-Bromopropan-2-yl)-4-methylbenzene with structurally related brominated aromatic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes References
This compound C₁₀H₁₃Br 213.12 - Methyl (para)
- Bromopropan-2-yl
Secondary bromine favors SN1/E1 pathways
1-(1-Bromoethyl)-4-methylbenzene C₉H₁₁Br 199.09 - Methyl (para)
- Bromoethyl
Primary bromine favors SN2 reactions
1-(3-Bromoprop-1-ynyl)-4-methylbenzene C₁₀H₉Br 209.08 - Methyl (para)
- Bromopropargyl
Triple bond enables cycloaddition reactions
1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene C₉H₉BrF₂ 235.07 - Methyl (para)
- Bromo-difluoroethyl
Fluorine enhances stability and lipophilicity
1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene C₁₀H₁₀BrF₃ 273.10 - Trifluoromethyl (para)
- Bromopropan-2-yl
Electron-withdrawing CF₃ group increases electrophilicity

Key Observations :

  • Substituent Position : The secondary bromine in This compound makes it less reactive in SN2 but more prone to carbocation formation (SN1) compared to the primary bromine in 1-(1-Bromoethyl)-4-methylbenzene .
  • Electronic Effects : The trifluoromethyl group in 1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene increases electrophilicity, enhancing its utility in cross-coupling reactions .
  • Functional Groups : The propargyl bromide in 1-(3-Bromoprop-1-ynyl)-4-methylbenzene enables click chemistry applications, unlike the aliphatic bromides .

Physicochemical Properties

Property This compound 1-(1-Bromoethyl)-4-methylbenzene 1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene
Boiling Point (°C) ~230–240 (estimated) ~200–210 (estimated) 228.0 ± 35.0
Density (g/cm³) ~1.3 (estimated) ~1.2 (estimated) 1.4 ± 0.1
Reactivity with NaN₃ Forms azides (e.g., 2-azido alcohols) Forms aziridines Limited data
Stability Moderate; sensitive to light Moderate High (due to fluorine)

Notes:

  • Fluorinated derivatives like 1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene exhibit higher thermal stability and density due to fluorine's electronegativity .
  • Propargyl bromides (e.g., 1-(3-Bromoprop-1-ynyl)-4-methylbenzene ) have lower boiling points compared to aliphatic bromides .

Biological Activity

1-(1-Bromopropan-2-yl)-4-methylbenzene, also known as (R)-1-(1-bromopropan-2-yl)-4-methylbenzene, is an organic compound with the molecular formula C₁₁H₁₃Br and a molecular weight of approximately 213.117 g/mol. This compound features a bromopropyl group attached to a para-methyl substituted benzene ring, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

Chemical Structure and Properties

The structural characteristics of this compound can be summarized as follows:

PropertyDetail
Molecular FormulaC₁₁H₁₃Br
Molecular Weight213.117 g/mol
Chemical StructureBromopropyl group attached to para-methyl benzene

The presence of the bromine atom in the structure is significant as it can enhance biological activity through increased lipophilicity and altered receptor interactions, similar to other alkyl-substituted aromatic compounds.

Antibacterial and Antifungal Properties

Many alkyl-substituted aromatic compounds are known for their antibacterial and antifungal activities. The bromine atom may enhance these properties by improving the compound's ability to penetrate cell membranes or interact with microbial targets. For instance, studies on structurally similar compounds have demonstrated effective inhibition against various bacterial strains .

Anti-inflammatory Activity

Compounds with similar structural features have also been investigated for their anti-inflammatory effects. The ability of such compounds to modulate inflammatory pathways could be attributed to their interaction with specific receptors involved in inflammatory responses. Research indicates that halogenated aromatic compounds can significantly reduce inflammation markers in vitro and in vivo .

Study on Antimicrobial Activity

A study conducted on a series of brominated aromatic compounds, including derivatives of this compound, assessed their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL, suggesting significant antibacterial activity .

Inflammatory Response Modulation

Another case study focused on the anti-inflammatory properties of halogenated phenolic compounds. The study found that compounds sharing structural similarities with this compound could inhibit the production of pro-inflammatory cytokines in human cell lines, demonstrating potential therapeutic applications in inflammatory diseases .

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